Cas no 55847-42-2 (5-Iodo-1-methyl-1h-1,2,4-triazole)
5-Iodo-1-methyl-1h-1,2,4-triazole Chemical and Physical Properties
Names and Identifiers
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- 5-iodo-1-methyl-1H-1,2,4-Triazole
- 1-Methyl-5-iodo-1H-1,2,4-triazole
- 5-Iodo-1-methyl-1h-1,2,4-triazole
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- MDL: MFCD22628098
- Inchi: 1S/C3H4IN3/c1-7-3(4)5-2-6-7/h2H,1H3
- InChI Key: MFFIAJUUPZCTKT-UHFFFAOYSA-N
- SMILES: IC1=NC=NN1C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 67.2
- Topological Polar Surface Area: 30.7
5-Iodo-1-methyl-1h-1,2,4-triazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-192548-0.05g |
5-iodo-1-methyl-1H-1,2,4-triazole |
55847-42-2 | 0.05g |
$827.0 | 2023-09-17 | ||
| Enamine | EN300-192548-0.1g |
5-iodo-1-methyl-1H-1,2,4-triazole |
55847-42-2 | 0.1g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-192548-0.25g |
5-iodo-1-methyl-1H-1,2,4-triazole |
55847-42-2 | 0.25g |
$906.0 | 2023-09-17 | ||
| Enamine | EN300-192548-0.5g |
5-iodo-1-methyl-1H-1,2,4-triazole |
55847-42-2 | 0.5g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-192548-1g |
5-iodo-1-methyl-1H-1,2,4-triazole |
55847-42-2 | 1g |
$986.0 | 2023-09-17 | ||
| Enamine | EN300-192548-2.5g |
5-iodo-1-methyl-1H-1,2,4-triazole |
55847-42-2 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-192548-5g |
5-iodo-1-methyl-1H-1,2,4-triazole |
55847-42-2 | 5g |
$2858.0 | 2023-09-17 | ||
| Enamine | EN300-192548-10g |
5-iodo-1-methyl-1H-1,2,4-triazole |
55847-42-2 | 10g |
$4236.0 | 2023-09-17 | ||
| abcr | AB561519-500 mg |
5-Iodo-1-methyl-1H-1,2,4-triazole; . |
55847-42-2 | 500MG |
€339.20 | 2023-07-11 | ||
| abcr | AB561519-1 g |
5-Iodo-1-methyl-1H-1,2,4-triazole; . |
55847-42-2 | 1g |
€406.00 | 2023-07-11 |
5-Iodo-1-methyl-1h-1,2,4-triazole Suppliers
5-Iodo-1-methyl-1h-1,2,4-triazole Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
Additional information on 5-Iodo-1-methyl-1h-1,2,4-triazole
Comprehensive Overview of 5-Iodo-1-methyl-1H-1,2,4-triazole (CAS No. 55847-42-2): Properties, Applications, and Industry Insights
5-Iodo-1-methyl-1H-1,2,4-triazole (CAS No. 55847-42-2) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This iodo-substituted triazole derivative is recognized for its unique molecular structure, featuring a 1,2,4-triazole core with a methyl group at the 1-position and an iodine atom at the 5-position. Its chemical formula, C3H4IN3, and molecular weight of 209.99 g/mol make it a versatile intermediate in organic synthesis. Researchers frequently explore its reactivity in cross-coupling reactions, particularly in palladium-catalyzed processes, due to the iodine moiety's role as a leaving group.
The compound's stability under ambient conditions and solubility in common organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM) enhance its utility in laboratory settings. Recent studies highlight its potential as a building block for bioactive molecules, especially in the development of antifungal agents and kinase inhibitors. A 2023 publication in the Journal of Medicinal Chemistry emphasized its incorporation into triazole-based scaffolds targeting infectious diseases, aligning with the growing demand for novel antimicrobials amid rising antibiotic resistance.
From an industrial perspective, 5-Iodo-1-methyl-1H-1,2,4-triazole is synthesized through halogenation reactions of the parent 1-methyl-1H-1,2,4-triazole compound. Manufacturers optimize yields by controlling parameters such as temperature and iodine source (e.g., N-iodosuccinimide). Analytical techniques like HPLC and NMR spectroscopy ensure purity, which typically exceeds 97% for commercial grades. The compound’s storage recommendations include protection from light and moisture, often in amber glass containers under inert atmospheres.
Emerging applications in material science have expanded the compound’s relevance. Its incorporation into metal-organic frameworks (MOFs) and coordination polymers demonstrates utility in catalysis and sensor development. A 2024 study in ACS Applied Materials & Interfaces showcased its role in designing luminescent materials for OLEDs, addressing the electronics industry’s push for energy-efficient displays. This intersection with green chemistry principles resonates with current trends toward sustainable technologies.
Frequently asked questions about CAS No. 55847-42-2 include inquiries about its synthetic routes, safety data sheet (SDS) compliance, and scalability for industrial production. Suppliers often highlight its compatibility with flow chemistry systems, which reduce waste and improve efficiency—a critical factor for process chemists optimizing cost-effective synthesis. Regulatory databases classify it as non-hazardous under standard handling conditions, though proper personal protective equipment (PPE) is recommended during manipulation.
The future outlook for 5-Iodo-1-methyl-1H-1,2,4-triazole remains promising, particularly in drug discovery pipelines targeting neglected tropical diseases and cancer therapeutics. Its adaptability in click chemistry reactions further positions it as a valuable tool for bioconjugation strategies. As the scientific community prioritizes structure-activity relationship (SAR) studies, this compound’s role in rational drug design is expected to grow, cementing its status as a high-value chemical intermediate.
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